(3-Aminoazetidin-1-yl)(6-chloropyridin-3-yl)methanone
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
- Synthesis and Antimicrobial Activity : Novel pyridine derivatives, including those similar in structure to the queried compound, have been synthesized and evaluated for antimicrobial activity. These compounds have shown variable and modest activity against strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Crystal and Molecular Structure Analysis : Structural analyses of compounds with similar frameworks have been conducted, which is crucial for understanding the relationship between structure and biological activity. Such analyses support the development of new therapeutics by providing insights into the molecular configuration and intermolecular interactions (Lakshminarayana et al., 2009).
- Potential Anticancer Agents : Research into pyrazole derivatives with various moieties has indicated that some synthesized compounds exhibit higher anticancer activity than reference drugs, suggesting that modifications of the core structure similar to the queried compound can lead to potent anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Docking Studies
- Molecular Docking Studies : New heterocyclic compounds, including oxazole and pyrazoline derivatives, have been synthesized and subjected to molecular docking studies. These studies aim to predict the interaction between these compounds and target proteins, providing valuable information for drug design and development (Katariya, Vennapu, & Shah, 2021).
- Density Functional Theory (DFT) and Docking Studies : DFT calculations and docking studies have been employed to analyze novel compounds for their antibacterial activity, underscoring the importance of theoretical and computational methods in the evaluation of new therapeutics (Shahana & Yardily, 2020).
Synthesis and Characterization of Novel Compounds
- Triazolothiadiazines and Triazolothiadiazoles Synthesis : The synthesis of new compounds containing the 6-chloropyridin-3-yl methyl moiety has been explored, with some compounds showing promising antibacterial and insecticidal activities. This research highlights the potential of structurally diverse compounds for various biological applications (Holla et al., 2006).
Future Directions
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(6-chloropyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-1-6(3-12-8)9(14)13-4-7(11)5-13/h1-3,7H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQHKCBYTYUIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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